![molecular formula C14H11F2N3O B2651707 6-Cyclopropyl-N-(2,4-difluorophenyl)pyrimidine-4-carboxamide CAS No. 2415488-79-6](/img/structure/B2651707.png)
6-Cyclopropyl-N-(2,4-difluorophenyl)pyrimidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Cyclopropyl-N-(2,4-difluorophenyl)pyrimidine-4-carboxamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). It was first discovered in 2005 by Pfizer and has since been studied for its potential therapeutic applications in various autoimmune diseases.
Mécanisme D'action
JAK3 is a tyrosine kinase that plays a critical role in the signaling pathways of various immune cells, including T cells, B cells, and natural killer cells. 6-Cyclopropyl-N-(2,4-difluorophenyl)pyrimidine-4-carboxamide inhibits the activity of JAK3 by binding to its active site, thereby preventing the phosphorylation and activation of downstream signaling molecules.
Biochemical and Physiological Effects:
This compound has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-alpha), and interferon-gamma (IFN-gamma) in vitro and in vivo. It also reduces the proliferation and activation of T cells and B cells, leading to a decrease in autoimmune responses.
Avantages Et Limitations Des Expériences En Laboratoire
6-Cyclopropyl-N-(2,4-difluorophenyl)pyrimidine-4-carboxamide has several advantages for lab experiments, including its high potency and selectivity for JAK3, as well as its ability to inhibit multiple cytokines simultaneously. However, its limitations include its poor solubility in aqueous solutions and its potential for off-target effects on other JAK family members.
Orientations Futures
Future research on 6-Cyclopropyl-N-(2,4-difluorophenyl)pyrimidine-4-carboxamide could focus on its potential therapeutic applications in other autoimmune diseases, such as multiple sclerosis and lupus. It could also be studied in combination with other immunomodulatory agents to enhance its efficacy and reduce potential side effects. Additionally, further studies on its pharmacokinetics and pharmacodynamics could help optimize its dosing and administration in clinical settings.
Méthodes De Synthèse
The synthesis of 6-Cyclopropyl-N-(2,4-difluorophenyl)pyrimidine-4-carboxamide involves several steps, including the reaction of 2,4-difluorobenzonitrile with cyclopropylamine to form 2,4-difluoro-N-cyclopropylbenzamide. This intermediate is then reacted with 2-cyanopyrimidine to form the final product, this compound.
Applications De Recherche Scientifique
6-Cyclopropyl-N-(2,4-difluorophenyl)pyrimidine-4-carboxamide has been extensively studied for its potential therapeutic applications in autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to inhibit the activity of JAK3, a key enzyme involved in the signaling pathways of various immune cells, thereby reducing inflammation and autoimmune responses.
Propriétés
IUPAC Name |
6-cyclopropyl-N-(2,4-difluorophenyl)pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2N3O/c15-9-3-4-11(10(16)5-9)19-14(20)13-6-12(8-1-2-8)17-7-18-13/h3-8H,1-2H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZKMLXXJRPYNQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)C(=O)NC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.